molecular formula C10H12O3 B8452790 2-Hydroxy-7-methoxychroman

2-Hydroxy-7-methoxychroman

Cat. No. B8452790
M. Wt: 180.20 g/mol
InChI Key: OKJWLTZQKAUITD-UHFFFAOYSA-N
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Patent
US06841183B2

Procedure details

A 500-milliliter egg plant type flask was charged with 5.14 g of 2-ethoxy-7-methoxychroman, 74 ml of acetonitrile and 25 ml of water, and 4.8 ml of a 35% hydrochloric acid aqueous solution was slowly added thereto dropwise at room temperature. The solution was stirred at 60° C. for 20 minutes, and then cooled to 20° C. The reaction solution was neutralized with 39 ml of a 5% sodium hydroxide aqueous solution, and the acetonitrile was removed by distillation in vacuo therefrom. The residue was extracted three times with 50 ml of ethyl acetate, and the organic layer was washed with water. Then, the ethyl acetate was removed by distillation in vacuo therefrom. The resulting residue was purified by silica gel column chromatography (solvent; n-hexane:ethyl acetate 5:1) to obtain 3.60 g of a colorless liquid (yield 81%). Further, 0.77 g of 2-ethoxy-7-methoxychroman was recovered.
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
C([O:3][CH:4]1[CH2:13][CH2:12][C:11]2[C:6](=[CH:7][C:8]([O:14][CH3:15])=[CH:9][CH:10]=2)[O:5]1)C.C(#N)C.Cl.[OH-].[Na+]>O>[OH:3][CH:4]1[CH2:13][CH2:12][C:11]2[C:6](=[CH:7][C:8]([O:14][CH3:15])=[CH:9][CH:10]=2)[O:5]1 |f:3.4|

Inputs

Step One
Name
Quantity
5.14 g
Type
reactant
Smiles
C(C)OC1OC2=CC(=CC=C2CC1)OC
Name
Quantity
74 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 60° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
dropwise at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C
CUSTOM
Type
CUSTOM
Details
the acetonitrile was removed by distillation in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted three times with 50 ml of ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
Then, the ethyl acetate was removed by distillation in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (solvent; n-hexane:ethyl acetate 5:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC1OC2=CC(=CC=C2CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.